molecular formula C14H18O2 B14814245 5-Tert-butyl-2-cyclopropoxybenzaldehyde

5-Tert-butyl-2-cyclopropoxybenzaldehyde

Cat. No.: B14814245
M. Wt: 218.29 g/mol
InChI Key: HSRHRKWITWGATH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-cyclopropoxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-cyclopropoxybenzaldehyde typically involves the introduction of the tert-butyl and cyclopropoxy groups onto a benzaldehyde framework. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Cyclopropyl bromide and a base such as sodium hydride.

Major Products Formed

    Oxidation: 5-Tert-butyl-2-cyclopropoxybenzoic acid.

    Reduction: 5-Tert-butyl-2-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl and cyclopropoxy groups may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.

    5-Tert-butyl-2-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group.

    5-Tert-butyl-2-ethoxybenzaldehyde: Features an ethoxy group in place of the cyclopropoxy group.

Uniqueness

5-Tert-butyl-2-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5-tert-butyl-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C14H18O2/c1-14(2,3)11-4-7-13(10(8-11)9-15)16-12-5-6-12/h4,7-9,12H,5-6H2,1-3H3

InChI Key

HSRHRKWITWGATH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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